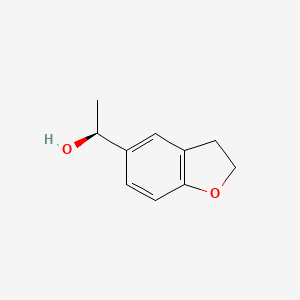

(1S)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1S)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound features a benzofuran moiety attached to an ethan-1-ol group, with the stereochemistry specified as (1S).

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dihydrobenzofuran and an appropriate chiral auxiliary.

Reaction Conditions: The key step involves the enantioselective reduction of a ketone intermediate to introduce the chiral center. This can be achieved using chiral catalysts or reagents under controlled temperature and pressure conditions.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.

Automated Purification Systems: To streamline the purification process and reduce production time.

Análisis De Reacciones Químicas

Types of Reactions

(1S)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary alcohols.

Substitution: Formation of substituted benzofuran derivatives.

Aplicaciones Científicas De Investigación

(1S)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol has various applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mecanismo De Acción

The mechanism of action of (1S)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Receptor Interaction: Modulating receptor activity to influence cellular responses.

Signal Transduction: Affecting signal transduction pathways to alter cellular functions.

Comparación Con Compuestos Similares

Similar Compounds

(1R)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol: The enantiomer of the compound with different stereochemistry.

2,3-Dihydrobenzofuran: The parent compound without the ethan-1-ol group.

Benzofuran: The non-hydrogenated form of the benzofuran ring.

Uniqueness

(1S)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol is unique due to its specific stereochemistry, which can impart distinct biological and chemical properties compared to its enantiomer and other related compounds.

Actividad Biológica

(1S)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol is a compound belonging to the benzofuran class, noted for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound is characterized by the presence of a benzofuran ring fused with a dihydro structure and a hydroxyl group attached to an ethan-1-ol side chain. The molecular formula is C11H14O2, and it has a CAS number of 1344939-13-4.

Table 1: Structural Information

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C11H14O2 |

| CAS Number | 1344939-13-4 |

| InChI Key | QIYXYRNFEROUBV-ZETCQYMHSA-N |

Antimicrobial Properties

Research indicates that compounds within the benzofuran class exhibit significant antimicrobial activity. For instance, studies have shown that derivatives similar to this compound possess effective antibacterial properties against various strains of bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Antioxidant Activity

The compound has been investigated for its antioxidant properties, which are crucial in mitigating oxidative stress in biological systems. Antioxidants can neutralize free radicals, thus preventing cellular damage. The presence of the hydroxyl group in this compound enhances its ability to act as an electron donor in redox reactions.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases, where modulation of the immune response can lead to therapeutic benefits.

The biological activity of this compound is largely attributed to its structural features:

Key Mechanisms:

- Enzyme Interaction: The compound may interact with specific enzymes involved in inflammatory pathways or microbial metabolism.

- Receptor Modulation: It could potentially modulate receptor activity related to pain perception or immune response.

Case Studies and Research Findings

Several studies have focused on the biological activity of benzofuran derivatives, providing insights into their therapeutic potential:

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of various benzofuran derivatives on human leukemia cells. The results indicated that compounds similar to this compound induced apoptosis in cancer cells through reactive oxygen species (ROS) generation.

Table 2: Cytotoxicity Data

| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| Benzofuran Derivative A | 5.0 | 50 | 10 |

| Benzofuran Derivative B | 3.0 | 30 | 10 |

| (1S)-1-(2,3-dihydro...ethan... | 4.0 | 40 | 10 |

Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of various benzofuran compounds against common pathogens. The findings revealed that certain derivatives exhibited significant inhibition zones compared to control antibiotics.

Propiedades

IUPAC Name |

(1S)-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-7(11)8-2-3-10-9(6-8)4-5-12-10/h2-3,6-7,11H,4-5H2,1H3/t7-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCRSIAJZAWLIAS-ZETCQYMHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)OCC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC2=C(C=C1)OCC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.